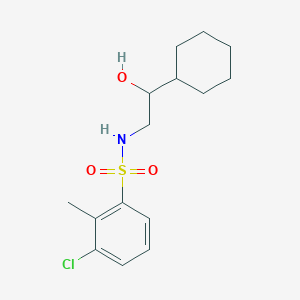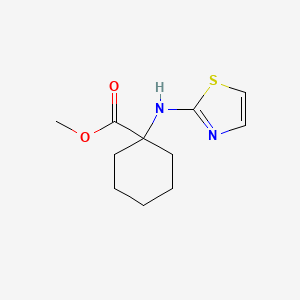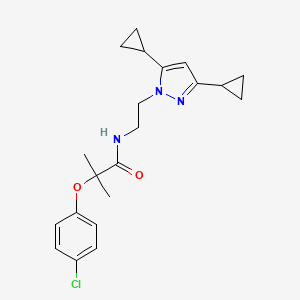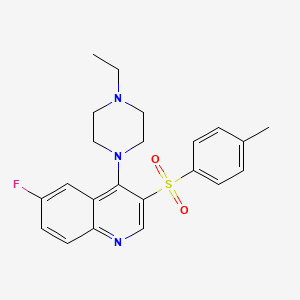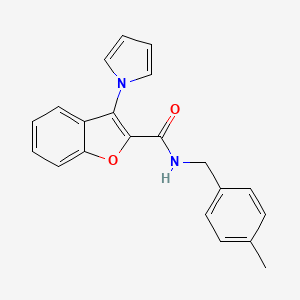
N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral data (IR, UV-Vis, NMR, MS).Aplicaciones Científicas De Investigación
Chemical Synthesis and Chirality Compounds with benzofuran and pyrrol moieties have been explored for their potential in chemical synthesis, including the development of chiral auxiliaries for asymmetric synthesis. For example, halo-substituted N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides have demonstrated utility in stereoselective synthesis, achieving high enantiomeric purity in the production of α-methyl-α-amino acids, which are crucial for pharmaceutical applications (Belokon’ et al., 2002).
Crystal Structure Analysis The study of compounds closely related to N-(4-methylbenzyl)-benzamide, such as N-p-Methylbenzyl benzamide, through solid phase synthesis and crystal structure analysis, offers insights into the molecular arrangements that could be relevant for materials science and crystal engineering. Understanding these structures is fundamental for designing materials with specific properties (Luo & Huang, 2004).
Enantioselective Synthesis Enantioselective synthesis using benzofuran and pyrrol derivatives, as seen in the preparation of piperidines from (S)-methylpyroglutamate, showcases the potential of these compounds in creating molecules with high stereochemical control. This aspect is crucial for developing drugs with desired pharmacological activities (Calvez, Chiaroni, & Langlois, 1998).
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition Research on benzofuran-7-carboxamides has identified them as novel scaffolds for PARP-1 inhibitors. This enzyme plays a significant role in DNA repair processes, and its inhibition is a targeted approach in cancer therapy. The development and optimization of these inhibitors could have profound implications in oncology (Lee et al., 2012).
Antifungal Applications Benzofuran derivatives, particularly those incorporating 1,2,3-triazole hybrids, have demonstrated significant antifungal potential. Such compounds have been evaluated against various rot fungi, indicating their potential as fungicidal agents. This research contributes to the development of new preservatives and treatments for fungal infections (Abedinifar et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound based on its properties and activities.
Please consult with a qualified professional or refer to relevant academic or industry resources for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-8-10-16(11-9-15)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)25-20/h2-13H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKFSWWQQKJLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

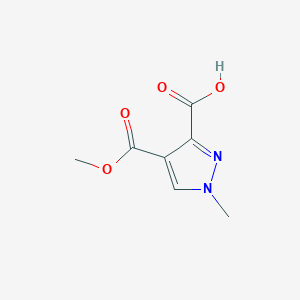
![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)

![6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2987836.png)
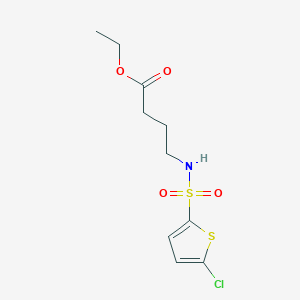
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2987838.png)
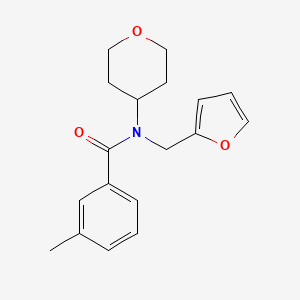
![4-ethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2987841.png)
![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)
